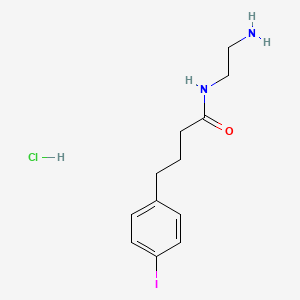

N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride

Description

N-(2-Aminoethyl)-4-(4-iodophenyl)butanamide hydrochloride is a synthetic compound characterized by a butanamide backbone substituted with a 4-iodophenyl group and an ethylamine side chain. The hydrochloride salt enhances its solubility and stability for pharmacological applications. These analogs often target neurological or anti-parasitic pathways, with structural modifications influencing potency, selectivity, and pharmacokinetics .

Properties

Molecular Formula |

C12H18ClIN2O |

|---|---|

Molecular Weight |

368.64 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride |

InChI |

InChI=1S/C12H17IN2O.ClH/c13-11-6-4-10(5-7-11)2-1-3-12(16)15-9-8-14;/h4-7H,1-3,8-9,14H2,(H,15,16);1H |

InChI Key |

HTYHOQRGZMVONC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)NCCN)I.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride typically involves the following steps:

Formation of the Iodophenyl Intermediate: The iodination of a phenyl ring can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Amide Bond Formation: The iodophenyl intermediate is then reacted with a butanoyl chloride derivative in the presence of a base like triethylamine to form the amide bond.

Introduction of the Aminoethyl Group: The final step involves the reaction of the amide with ethylenediamine under controlled conditions to introduce the aminoethyl side chain.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Sodium thiolate (NaSR), primary amines (RNH2)

Major Products

Oxidation: Imines, nitriles

Reduction: Phenyl derivatives

Substitution: Thiophenyl, aminophenyl, alkoxyphenyl derivatives

Scientific Research Applications

N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The iodophenyl group can facilitate binding to hydrophobic pockets, while the aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The 4-iodophenyl group in the target compound distinguishes it from analogs with other aryl or heteroaryl substituents. Key comparisons include:

Structural Insights :

- Iodine vs.

- Aromatic vs. Alkoxy Substituents : Alkoxy groups (e.g., in M8-B) enhance solubility but may reduce receptor binding affinity compared to halogens .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt improves aqueous solubility, critical for parenteral formulations. However, the iodophenyl group may reduce solubility compared to nitro- or methoxy-substituted analogs (e.g., NB–NH2) .

- Stability : Iodine’s electronegativity may enhance stability against oxidative degradation compared to chlorinated analogs .

Biological Activity

N-(2-aminoethyl)-4-(4-iodophenyl)butanamide;hydrochloride, a compound with potential therapeutic applications, has garnered attention in various biological studies. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound features a unique structure characterized by an amine group, an iodophenyl moiety, and a butanamide chain. This structural configuration is pivotal in determining its biological interactions and efficacy.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In a study involving human keratinocyte cells (HaCaT), the compound was administered at a concentration of 10 μM, resulting in decreased mRNA expression levels of these cytokines when induced by lipopolysaccharide (LPS) .

In Vitro Results

| Compound | IL-6 mRNA Expression (Relative Units) |

|---|---|

| Control | 10 |

| This compound | 5.3 |

The above table illustrates the effectiveness of the compound in reducing IL-6 levels compared to the control group.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In various assays, it demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, indicating its potential as an antimicrobial agent.

Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound possesses notable antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .

Anticancer Potential

Emerging research indicates that this compound may exhibit anticancer properties. In studies focused on various cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation effectively. The compound's mechanism appears to involve the modulation of histone deacetylase (HDAC) activity, which plays a crucial role in cancer cell regulation.

Case Study: HDAC Inhibition

In vitro studies on human myelodysplastic syndrome cell lines revealed that this compound significantly increased acetyl-histone levels, suggesting its role as a potent HDAC inhibitor .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. Its unique chemical structure contributes to its diverse mechanisms of action. Future research should focus on detailed pharmacokinetic studies and clinical trials to establish its therapeutic potential fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.